molecular formula C13H18N2O B4029524 (3,5-DIMETHYLPIPERIDINO)(4-PYRIDYL)METHANONE

(3,5-DIMETHYLPIPERIDINO)(4-PYRIDYL)METHANONE

Cat. No.: B4029524
M. Wt: 218.29 g/mol
InChI Key: CDGRLWYOLPOJIH-UHFFFAOYSA-N
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Description

(3,5-DIMETHYLPIPERIDINO)(4-PYRIDYL)METHANONE is a chemical compound that features a piperidine ring substituted with two methyl groups at the 3 and 5 positions, and a pyridine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHYLPIPERIDINO)(4-PYRIDYL)METHANONE typically involves the hydrogenation of 3,5-dimethylpyridine to form 3,5-dimethylpiperidine . This intermediate can then be reacted with 4-pyridylmethanone under specific conditions to yield the desired compound. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize the efficiency and scalability of the process. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYLPIPERIDINO)(4-PYRIDYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The piperidine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce different amines or alcohols. Substitution reactions can introduce various functional groups onto the piperidine or pyridine rings, leading to a wide range of derivatives.

Scientific Research Applications

(3,5-DIMETHYLPIPERIDINO)(4-PYRIDYL)METHANONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3,5-DIMETHYLPIPERIDINO)(4-PYRIDYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpiperidine: A precursor to (3,5-DIMETHYLPIPERIDINO)(4-PYRIDYL)METHANONE, used in similar applications.

    4-Pyridylmethanone: Another precursor, with applications in organic synthesis and coordination chemistry.

    2,6-Dimethylpiperidine: A related compound with different substitution patterns, used in the synthesis of various chemicals.

Uniqueness

This compound is unique due to its specific substitution pattern and the combination of piperidine and pyridine rings. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-pyridin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-7-11(2)9-15(8-10)13(16)12-3-5-14-6-4-12/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGRLWYOLPOJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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